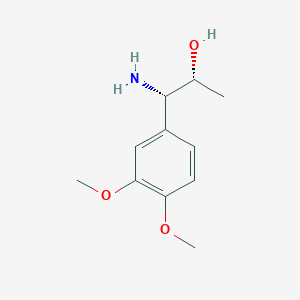![molecular formula C5H11N3S B13050918 N-[(dimethylamino)methylene]-N'-methylthiourea](/img/structure/B13050918.png)
N-[(dimethylamino)methylene]-N'-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(dimethylamino)methylene]-N’-methylthiourea is an organic compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and reactivity. This compound is characterized by the presence of a dimethylamino group attached to a methylene bridge, which is further connected to a methylthiourea moiety. Its structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of various biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methylene]-N’-methylthiourea typically involves the reaction of dimethylformamide dimethyl acetal with methylthiourea. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The process can be summarized as follows:
Reaction of Dimethylformamide Dimethyl Acetal with Methylthiourea: This reaction is usually conducted in a solvent such as dry xylene or toluene, and the mixture is heated to reflux.
Industrial Production Methods
On an industrial scale, the production of N-[(dimethylamino)methylene]-N’-methylthiourea follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions are critical to minimize impurities and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(dimethylamino)methylene]-N’-methylthiourea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized to form sulfoxides or sulfones, and reduced to form corresponding amines or thiols.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted thioureas, sulfoxides, sulfones, and various heterocyclic compounds. These products are often intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
N-[(dimethylamino)methylene]-N’-methylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocycles and polymers.
Biology: The compound is employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs with antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which N-[(dimethylamino)methylene]-N’-methylthiourea exerts its effects involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the thiourea moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylthiourea: Similar in structure but lacks the methylene bridge, resulting in different reactivity and applications.
N-Methylthiourea: Lacks the dimethylamino group, leading to reduced nucleophilicity and different biological activity.
N,N-Dimethylformamide: Shares the dimethylamino group but differs significantly in its overall structure and reactivity.
Uniqueness
N-[(dimethylamino)methylene]-N’-methylthiourea is unique due to the presence of both the dimethylamino and methylthiourea groups connected by a methylene bridge. This structure imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Eigenschaften
Molekularformel |
C5H11N3S |
|---|---|
Molekulargewicht |
145.23 g/mol |
IUPAC-Name |
(1E)-1-(dimethylaminomethylidene)-3-methylthiourea |
InChI |
InChI=1S/C5H11N3S/c1-6-5(9)7-4-8(2)3/h4H,1-3H3,(H,6,9)/b7-4+ |
InChI-Schlüssel |
DXYKSGDJIQPHSA-QPJJXVBHSA-N |
Isomerische SMILES |
CNC(=S)/N=C/N(C)C |
Kanonische SMILES |
CNC(=S)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)

![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)

![6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13050862.png)
![5-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B13050869.png)



![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)


![Ethyl 3-(phenoxymethyl)-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole-6-carboxylate](/img/structure/B13050908.png)
